

Application Note: Quantification of Pholedrine Sulphate in Human Urine by LC-MS/MS

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Compound of Interest

Compound Name: *Pholedrine sulphate*

Cat. No.: *B1366943*

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Abstract

This application note describes a robust and sensitive method for the quantification of **pholedrine sulphate** in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method involves an enzymatic hydrolysis step to convert **pholedrine sulphate** to pholedrine, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for use in clinical and forensic toxicology, as well as in drug metabolism and pharmacokinetic studies.

Introduction

Pholedrine (4-hydroxymethamphetamine) is a sympathomimetic amine that has been used as a pressor agent to treat hypotension. After administration, pholedrine is extensively metabolized, with a significant portion being excreted in the urine as a sulphate conjugate. To accurately quantify the total amount of pholedrine excreted, it is necessary to hydrolyze the sulphate conjugate back to the parent drug prior to analysis. This application note provides a detailed protocol for the quantification of total pholedrine in urine, incorporating enzymatic hydrolysis, solid-phase extraction, and LC-MS/MS analysis.

Experimental

Materials and Reagents

- Pholedrine reference standard
- Pholedrine-d5 (or other suitable internal standard)
- β -glucuronidase/arylsulfatase from *Helix pomatia*
- Ammonium acetate
- Acetic acid
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)

Instrumentation

- Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)
- Triple quadrupole mass spectrometer with ESI source (e.g., Sciex, Thermo Fisher, Agilent)
- Analytical column: C18, 2.1 x 100 mm, 3.5 μ m
- Nitrogen generator
- Vortex mixer
- Centrifuge
- SPE manifold
- pH meter

Protocols

Standard and Quality Control (QC) Sample Preparation

Prepare stock solutions of pholedrine and the internal standard (IS) in methanol. Prepare working solutions for calibration standards and quality control samples by serial dilution of the stock solutions. Spike the appropriate amount of working solution into drug-free urine to prepare calibration standards and QC samples at desired concentrations.

Sample Preparation

2.1. Enzymatic Hydrolysis

- To 1 mL of urine sample, calibrator, or QC, add 50 μ L of internal standard working solution.
- Add 1 mL of 0.2 M acetate buffer (pH 5.0).
- Add 50 μ L of β -glucuronidase/arylsulfatase solution.
- Vortex mix and incubate at 60°C for 2 hours.
- Allow the samples to cool to room temperature.
- Centrifuge at 4000 rpm for 10 minutes.

2.2. Solid-Phase Extraction (SPE)

- Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.
- Load the supernatant from the hydrolyzed sample onto the SPE cartridge.
- Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analyte with 2 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 μ L of the initial mobile phase.

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions

Parameter	Value
Column	C18, 2.1 x 100 mm, 3.5 μ m
Mobile Phase A	5 mM Ammonium Acetate in Water with 0.1% Acetic Acid
Mobile Phase B	Methanol/Acetonitrile (3:1, v/v) with 0.1% Acetic Acid
Flow Rate	0.3 mL/min
Injection Volume	10 μ L
Column Temperature	40°C
Gradient Program	Time (min)

3.2. Mass Spectrometry (MS/MS) Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	5500 V
Temperature	500°C
Curtain Gas	20 psi
Collision Gas	8 psi
Ion Source Gas 1	50 psi
Ion Source Gas 2	50 psi

MRM Transitions

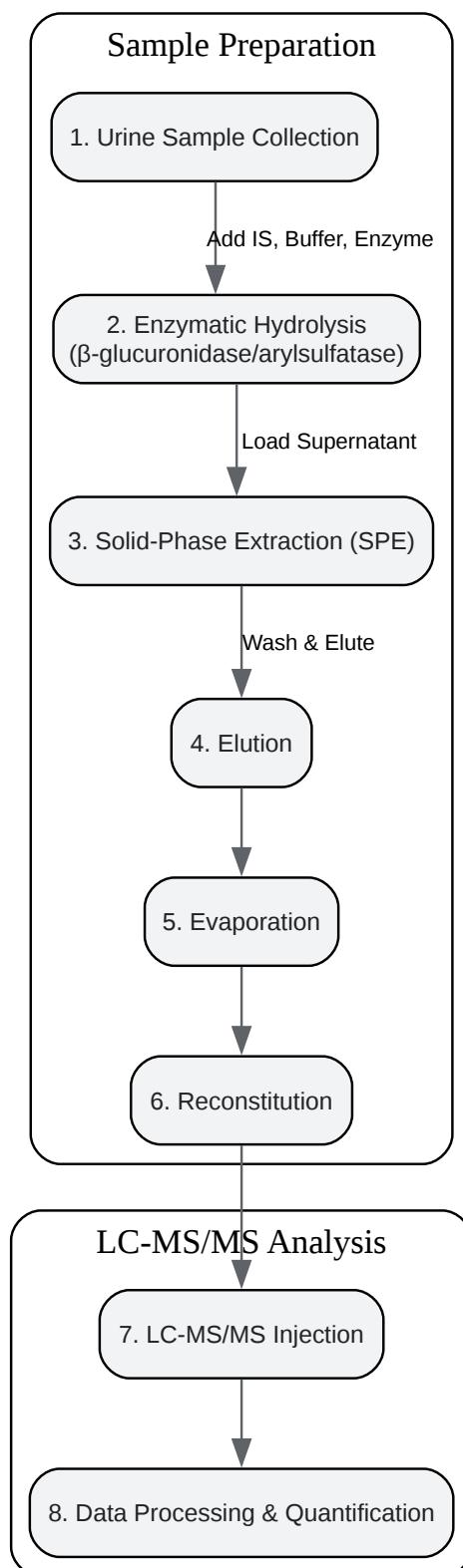
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Pholedrine	166.1	107.1	25
166.1	77.1	35	
Pholedrine-d5	171.1	112.1	25

Data Presentation

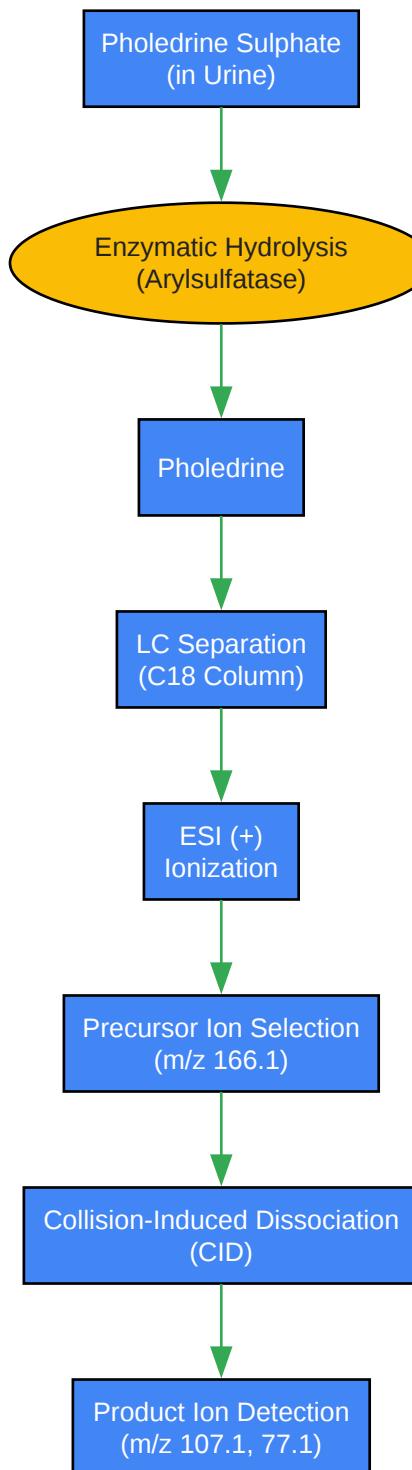
Method Performance Characteristics

Parameter	Result
Linearity Range	1 - 100 ng/mL ($r^2 > 0.99$)[1]
Limit of Detection (LOD)	0.8 ng/mL[1]
Limit of Quantification (LOQ)	3 ng/mL[1]
Intra-day Precision (%RSD)	3.8 - 8.7%[1]
Inter-day Precision (%RSD)	6.7 - 10.7%[1]
Extraction Recovery	> 85%

Visualizations

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Caption: Experimental workflow for **pholedrine sulphate** quantification in urine.



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Caption: Analytical pathway from **pholedrine sulphate** to detection.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of total pholedrine in human urine after enzymatic hydrolysis of its sulphate conjugate. The method demonstrates good linearity, precision, and accuracy, making it a valuable tool for various toxicological and pharmacological applications. The detailed protocol and performance characteristics presented in this application note can be readily adopted by laboratories for routine analysis.

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References

- 1. LC-MS/MS analysis of pholedrine in a fatal intoxication case - PubMed [pubmed.ncbi.nlm.nih.gov]
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